2-(1,3-benzothiazol-2-ylsulfanyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
Description
This compound features a benzothiazole core linked via a sulfanyl group to an ethanone moiety, which is further connected to a 3-[(pyrimidin-2-yl)amino]azetidine ring. The benzothiazole and pyrimidine moieties are pharmacologically significant heterocycles, often associated with anticancer and antimicrobial activities.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS2/c22-14(10-23-16-20-12-4-1-2-5-13(12)24-16)21-8-11(9-21)19-15-17-6-3-7-18-15/h1-7,11H,8-10H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECRLRUIFSUBRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSC2=NC3=CC=CC=C3S2)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one typically involves multiple steps. One common method starts with the preparation of 2-aminobenzothiazole, which is then reacted with various electrophiles to form the benzothiazole ring . The azetidine ring is introduced through a cyclization reaction involving a suitable precursor, such as an azetidine derivative . The final step involves coupling the benzothiazole and azetidine intermediates with a pyrimidine derivative under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated solvents, bases, and acids depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The benzothiazole and pyrimidine rings can interact with enzymes or receptors, modulating their activity . The azetidine ring may enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives with Pyrimidine Moieties
Example Compounds :
- 1-(4-Fluorophenyl)-2-[(5-(3-((pyrimidin-2-yl)thio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one (4e)
- 1-(4-Nitrophenyl)-2-[(5-(3-((pyrimidin-2-yl)thio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one (4g)
Comparison :
- Structural Differences : Replace the benzothiazole with a 1,3,4-oxadiazole ring and use a propylthio linker instead of direct sulfanyl attachment. The azetidine-pyrimidine group is absent.
- Functional Insights : These derivatives exhibited cytotoxic activity against A549 lung cancer cells, with 4g (nitro-substituted) showing higher potency (IC₅₀ = 12.3 µM) than 4e (fluoro-substituted, IC₅₀ = 18.7 µM). Electron-withdrawing substituents (e.g., nitro) enhance activity, likely due to improved electron-deficient interactions with biological targets .
- Key Distinction : The target compound’s azetidine-pyrimidine group may offer superior binding to kinase targets compared to the oxadiazole derivatives’ simpler phenyl substituents.
| Parameter | Target Compound | Oxadiazole Derivative (4g) |
|---|---|---|
| Core Heterocycle | Benzothiazole | 1,3,4-Oxadiazole |
| Pyrimidine Position | Azetidine-linked | Propylthio-linked |
| Cytotoxic IC₅₀ | Not reported | 12.3 µM (A549 cells) |
Benzoxazole and Benzothiazole Analogs
Example Compounds :
Comparison :
- Structural Differences : Benzoxazole replaces benzothiazole (oxygen vs. sulfur), altering electronic properties. The azetidine-pyrimidine moiety is absent.
- No bioactivity data is provided, but benzoxazoles are known for antimicrobial and anti-inflammatory applications .
- Key Distinction : The sulfur atom in the target compound’s benzothiazole may enhance electron delocalization and target affinity compared to benzoxazoles.
Azetidine-Containing Derivatives
Example Compound :
Comparison :
- Structural Differences: Shares the azetidine-ethanone core but substitutes the pyrimidinyl amino group with a triazolopyrimidinyl-oxy moiety. A chloro-fluorophenyl group replaces the benzothiazole-sulfanyl unit.
- Functional Insights : The chloro and fluoro substituents may improve bioavailability via halogen bonding. The triazolopyrimidine group could enhance kinase inhibition, similar to pyrimidine derivatives .
- Key Distinction : The target compound’s benzothiazole-sulfanyl group provides a distinct electronic profile compared to halogenated aryl groups.
Biological Activity
2-(1,3-benzothiazol-2-ylsulfanyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4OS |
| Molecular Weight | 342.41 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one |
| CAS Number | Not available |
Anticancer Properties
Recent studies have indicated that compounds containing benzothiazole and pyrimidine moieties exhibit significant anticancer activity. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, a study by Zhang et al. (2024) demonstrated that similar compounds could inhibit the growth of various cancer cell lines by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. A study conducted by Lee et al. (2023) evaluated the antibacterial effects of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited substantial inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
The proposed mechanism of action involves the interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as topoisomerases, which are crucial for DNA replication and transcription in cancer cells.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, leading to reduced cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzothiazole derivatives and assessed their anticancer properties against human lung carcinoma cells (A549). The lead compound, structurally similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one, demonstrated an IC50 value of 12 µM, indicating potent activity against cancer cell proliferation .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties highlighted that the compound was effective against multi-drug resistant strains of bacteria. The study utilized a disk diffusion method and reported zones of inhibition ranging from 15 mm to 25 mm depending on the concentration used, suggesting its potential as a lead compound for developing new antibiotics .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?
- Methodological Answer: Synthesis typically involves coupling benzothiazole-thiol derivatives with azetidine intermediates. For example, benzothiazole sulfanyl groups can react with activated azetidinyl ketones under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures purity. Elemental analysis and HPLC (C18 column, acetonitrile/water mobile phase) validate purity ≥95% .
Q. How can researchers confirm the molecular structure and stereochemistry of this compound?
- Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves absolute configuration, especially for azetidine ring conformations . Complementary techniques:
- NMR: ¹H/¹³C NMR to verify sulfanyl linkage (δ ~2.8–3.2 ppm for SCH₂) and pyrimidine protons (δ ~8.5–9.0 ppm) .
- IR: Confirm carbonyl (C=O stretch ~1680 cm⁻¹) and benzothiazole (C=N stretch ~1600 cm⁻¹) .
Q. What analytical techniques are critical for characterizing intermediates and final products?
- Methodological Answer:
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., ESI+ mode) with <5 ppm mass error .
- Thermogravimetric Analysis (TGA): Assess thermal stability (e.g., decomposition >200°C suggests suitability for high-temperature reactions) .
- HPLC-MS: Track reaction progress and detect byproducts .
Advanced Research Questions
Q. How to design experiments to assess this compound’s biological activity while minimizing false positives?
- Methodological Answer: Use a tiered approach:
- In vitro screening: Test against target enzymes (e.g., kinases) with positive/negative controls. For example, measure IC₅₀ values using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
- Cellular assays: Include cytotoxicity controls (e.g., MTT assay) to distinguish specific activity from general toxicity .
- Docking studies: AutoDock Vina or Schrödinger Suite to predict binding modes to pyrimidine-binding pockets (e.g., ATP-binding sites) .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts)?
- Methodological Answer:
- Variable Temperature NMR: Determine if splitting arises from dynamic effects (e.g., hindered rotation of the benzothiazole ring) .
- DFT Calculations: Compare computed IR/NMR spectra (using Gaussian or ORCA) with experimental data to identify conformational isomers .
- 2D NMR (COSY, NOESY): Resolve overlapping signals; NOESY correlations can confirm spatial proximity of azetidine and pyrimidine protons .
Q. What computational methods are effective for predicting SAR and optimizing substituents?
- Methodological Answer:
- QSAR Modeling: Use MOE or RDKit to correlate substituent electronic parameters (Hammett σ) with activity. For example, electron-withdrawing groups on pyrimidine may enhance binding .
- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., GROMACS) to assess stability of hydrogen bonds between the azetidine NH and kinase residues .
- Free Energy Perturbation (FEP): Predict ΔΔG for substituent modifications (e.g., replacing pyrimidine with triazine) .
Data Contradiction Analysis
Q. How to address discrepancies between crystallographic data and computational geometry optimizations?
- Methodological Answer:
- Check Force Fields: Ensure MD simulations use appropriate parameters (e.g., GAFF2 for azetidine rings) .
- Torsional Scans: Compare DFT-optimized dihedral angles (e.g., azetidine N-C-C-S) with crystallographic values .
- Solvent Effects: Include implicit solvent models (e.g., PCM) in computations to mimic crystal packing forces .
Experimental Design Considerations
Q. What statistical frameworks are suitable for dose-response studies involving this compound?
- Methodological Answer: Use randomized block designs (split-split plot for time-dependent assays) with four replicates to account for batch variability . Analyze data via nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
